Phe-Val

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Val typically involves the formation of a peptide bond between the carboxyl group of phenylalanine and the amino group of valine. This can be achieved through solid-phase peptide synthesis (SPPS), which is a widely used method for synthesizing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The process involves the same principles as SPPS but on a larger scale. Additionally, efforts are being made to develop greener synthesis methods by reducing solvent use and exploring alternative synthetic routes .

化学反应分析

Types of Reactions

Phe-Val can undergo various chemical reactions, including:

Hydrolysis: The peptide bond in this compound can be hydrolyzed under acidic or basic conditions, resulting in the release of phenylalanine and valine.

Oxidation: The phenylalanine residue in this compound can be oxidized to form phenylpyruvic acid.

Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various reagents can be used depending on the desired substitution, such as acylating agents for acylation reactions.

Major Products Formed

Hydrolysis: Phenylalanine and valine.

Oxidation: Phenylpyruvic acid.

Substitution: Various substituted derivatives of this compound.

科学研究应用

Nanomedicine and Self-Assembly

Phe-Val is a crucial component in the self-assembly of peptides into nanostructures, such as hydrogels and nanotubes. These structures are significant in nanomedicine for several reasons:

- Drug Delivery : The self-assembled structures can serve as carriers for therapeutic molecules, enhancing their bioavailability and targeting specific areas within the body. This capability is particularly beneficial for delivering drugs with poor solubility or stability.

- Biomaterials : this compound-based hydrogels mimic the extracellular matrix (ECM), providing a scaffold for tissue engineering and regenerative medicine. Their defined chemical composition allows for tailored properties that can be adjusted for specific biomedical applications .

Table 1: Properties of this compound-Based Nanostructures

| Property | Description |

|---|---|

| Biocompatibility | Suitable for various biomedical applications |

| Self-assembly | Forms hydrogels and nanotubes |

| Drug delivery efficiency | Enhances bioavailability of therapeutic agents |

| ECM mimicry | Supports cell growth and tissue regeneration |

Cell Adhesion Studies

The cyclic form of this compound, known as Cyclo(Arg-Gly-Asp-D-Phe-Val) (cRGDfV), has been studied for its ability to inhibit cell adhesion. This characteristic is valuable for:

- Understanding Cellular Processes : By blocking interactions between cells and the ECM, researchers can investigate cell migration, signal transduction, and the role of cell adhesion in diseases.

- Therapeutic Applications : Insights gained from these studies can lead to new strategies for treating conditions where cell adhesion plays a critical role, such as cancer metastasis or wound healing.

Immune Response Modulation

Research indicates that this compound may influence immune responses by modulating the activity of cytotoxic T-lymphocytes and natural killer cells. This property suggests potential applications in:

- Immunotherapy : By enhancing or inhibiting certain immune functions, this compound could be utilized in developing treatments for autoimmune diseases or enhancing anti-tumor immunity.

Metabolic Pathways

This compound is also recognized as an endogenous metabolite that may play a role in various metabolic pathways. Its interactions with other biomolecules are essential for understanding its full potential in therapeutic applications:

- Metabolic Regulation : Studies suggest that dipeptides like this compound can affect metabolic processes, which may have implications for conditions such as diabetes .

Comparative Analysis with Other Dipeptides

This compound shares similarities with other dipeptides but possesses unique characteristics due to its specific amino acid composition. Below is a comparison table of this compound with related compounds:

Several studies highlight the applications of this compound across different domains:

- Nanostructure Development : Research has shown that peptides based on the Phe-Phe motif can self-assemble into diverse nanomorphologies, which are crucial for creating novel drug delivery systems .

- Cell Adhesion Inhibition : Studies utilizing cRGDfV have demonstrated its effectiveness in inhibiting cell adhesion, providing insights into cellular behavior under various conditions.

- Immune Modulation : Investigations into how this compound influences immune cell activity have opened avenues for developing immunotherapeutic strategies.

作用机制

Phe-Val itself does not have a distinct independent function within biological systems but can act as an intermediate in protein degradation. Phenylalanine and valine, the constituent amino acids, play crucial roles in protein synthesis, enzymatic reactions, and cell signaling pathways. The degradation of this compound can provide insights into protein turnover rates and metabolic pathways in cells .

相似化合物的比较

Similar Compounds

Ile-Phe (isoleucine-phenylalanine): Another dipeptide with similar self-assembly properties.

Phe-Ile (phenylalanine-isoleucine): Exhibits different self-assembly behavior compared to Phe-Val.

Phe-Phe (phenylalanine-phenylalanine): Known for its ability to form hydrogels and nanostructures.

Uniqueness of this compound

This compound is unique due to its specific combination of phenylalanine and valine, which imparts distinct chemical and physical properties

生物活性

Phe-Val, a dipeptide composed of phenylalanine (Phe) and valine (Val), has garnered significant attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and potential therapeutic applications, supported by empirical data and case studies.

Antimicrobial Activity

This compound has been investigated for its role in antimicrobial peptides, particularly in the context of piscidins, which are linear antibacterial peptides derived from fish. A study on piscidin-1 (Pis-1), which contains a phenylalanine-rich amino terminus, revealed that specific residues, including Phe and Val, are critical for its antibacterial activity. The research demonstrated that substitutions at these positions significantly impacted the peptide's ability to interact with bacterial membranes and exert cytotoxic effects on both bacterial and mammalian cells .

Key Findings:

- Phe Residues : The study identified Phe 2 as crucial for deep membrane insertion and cytotoxicity.

- Valine's Role : Val 10 was highlighted as important for the peptide's hydrophobic interactions, influencing both antimicrobial efficacy and cytotoxicity.

Antifungal Activity

This compound also exhibits antifungal properties. In a study evaluating various peptide analogs, His-Phe-Lys-Trp-Gly-Arg-Phe-Val-NH₂ showed moderate antifungal activity against pathogens such as Cryptococcus neoformans and Candida albicans. The structure-activity relationship indicated that specific conformations of these peptides are essential for their antifungal effects .

Table 1: Antifungal Activity of Peptide Analogues

| Peptide Sequence | Activity Against |

|---|---|

| His-Phe-Lys-Trp-Gly-Arg-Phe-Val-NH₂ | Moderate against C. neoformans |

| His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂ | Significant against C. albicans |

| This compound-Leu-OM4P-X | Notable activity observed |

Therapeutic Applications

The potential therapeutic applications of this compound extend to drug delivery systems and tissue engineering. Research has shown that self-assembling peptide hydrogels incorporating this compound can create biocompatible scaffolds that support cell growth and differentiation. These hydrogels have been compared to traditional Matrigel substrates, demonstrating similar efficacy in promoting cellular interactions .

Case Study: Hydrogel Development

A study on peptide-derived co-assembled hydrogels illustrated the versatility of this compound in creating hydrogels with over 99% water content. These hydrogels can be tailored for specific biomedical applications, including:

- Controlled drug delivery : Sustained release of therapeutic agents.

- Cell culture substrates : Enhanced cell viability and migration.

属性

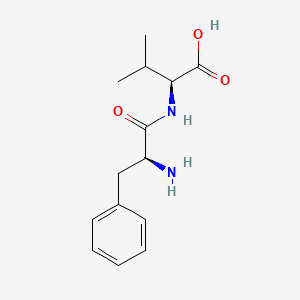

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-9(2)12(14(18)19)16-13(17)11(15)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHDJWSAXBGJIP-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201344956 | |

| Record name | L-Phenylalanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3918-90-9 | |

| Record name | L-Phenylalanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201344956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。